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Compound of Interest

Compound Name:
3-Hydroxy-1-methylpyridazin-

6(1H)-one

Cat. No.: B189610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry,

demonstrating a remarkable versatility in targeting a wide array of biological molecules

implicated in various disease states. This technical guide provides a comprehensive overview

of the key therapeutic targets of pyridazinone-based compounds, with a focus on their

applications in oncology, cardiovascular diseases, and inflammatory conditions. This document

details the mechanisms of action, summarizes quantitative inhibitory data, outlines relevant

experimental protocols, and visualizes the associated signaling pathways and workflows.

Pyridazinone Compounds in Oncology
Pyridazinone derivatives have shown significant promise as anticancer agents by targeting

several key proteins involved in cancer cell proliferation, survival, and DNA repair.

Tyrosine Kinase Inhibition
Pyridazinone-based compounds have been developed as potent inhibitors of various tyrosine

kinases that are often dysregulated in cancer.

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is

essential for B-cell proliferation and survival. Aberrant BCR signaling is a hallmark of many B-

cell malignancies. Pyridazinone derivatives have been designed to irreversibly inhibit BTK.[1]
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For instance, a series of pyrazolo[3,4-d]pyridazinone derivatives have demonstrated potent

BTK inhibition.[1]

Quantitative Data: BTK Inhibition

Compound
Class

Specific
Compound

Target IC50 Reference

Pyrazolo[3,4-

d]pyridazinone
Compound 37 BTK 2.1 nM [1]

Imidazo[1,2-

b]pyridazine

TM471-1

(Compound 22)
BTK 1.3 nM
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Caption: The BTK signaling pathway, a key driver in B-cell malignancies, is inhibited by

pyridazinone compounds.

The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis.

Dysregulation of this pathway is implicated in various cancers. Pyrazolo[3,4-d]pyridazinone

derivatives have been developed as potent covalent inhibitors of FGFR.[2]

Quantitative Data: FGFR Inhibition
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Compound Class Target IC50 Reference

Pyrazolo[3,4-

d]pyridazinone
FGFR1 0.6 nM

Pyrido[2,3-d]pyrimidin-

7(8H)-one (PRN1371)
FGFR1 0.6 nM

Signaling Pathway: FGFR Signaling Cascade
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Caption: Pyridazinone inhibitors block the FGFR signaling cascade, thereby affecting cancer

cell growth and angiogenesis.

FER is a non-receptor tyrosine kinase implicated in cancer cell migration and metastasis.

Pyrido-pyridazinone derivatives have been identified as potent FER inhibitors.[3][4]

Quantitative Data: FER Inhibition
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Compound
Class

Specific
Compound

Target IC50 Reference

Pyrido-

pyridazinone
DS21360717 FER 0.5 nM [3][4]

Pyrido-

pyridazinone
DS08701581 FER <0.5 nM [3][5]

Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP1, are critical for DNA single-strand break repair. In cancers

with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations,

inhibiting PARP leads to synthetic lethality. Several pyridazinone-based PARP inhibitors are

approved for clinical use.[2]

Quantitative Data: PARP Inhibition

Compound Target IC50 Clinical Use Reference

Olaparib PARP1/2 1.5 nM

Ovarian, Breast,

Prostate,

Pancreatic

Cancer

[2]

Talazoparib PARP1/2 0.2 nM Breast Cancer [2]

Fluzoparib PARP1 1.46 nM
Ovarian, Breast,

Gastric Cancer
[2]

E-7016 PARP 40 nM Melanoma [2]

Pyridopyridazino

ne (8a)
PARP-1 36 nM Preclinical

Tetrahydropyrido

pyridazinone

(20w)

PARP-1 <1 nM (Ki) Preclinical

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
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Caption: Pyridazinone-based PARP inhibitors disrupt DNA repair mechanisms, leading to

cancer cell death.

Tubulin Polymerization Inhibition
Microtubules are essential for cell division, and their disruption is a well-established anticancer

strategy. Pyridazinone derivatives have been shown to inhibit tubulin polymerization, leading to

cell cycle arrest and apoptosis.[2][6]

Quantitative Data: Tubulin Polymerization Inhibition
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Compound
Class

Specific
Compound

Target IC50 Reference

Quinoline-

pyridazinone
Compound 43

Human Pancreas

Cancer (Panc-1)
2.9 µM [2]

Quinoline-

pyridazinone
Compound 43

Human Pancreas

Cancer (Paca-2)
2.2 µM [2]

Quinoline-

pyrrolone-

pyridazinone

conjugate

25b
Tubulin

Polymerization
5.08 µM [6]

Quinoline-

pyrrolone-

pyridazinone

conjugate

25c
Tubulin

Polymerization
3.4 µM [6]

Quinoline-

pyrrolone-

pyridazinone

conjugate

25d
Tubulin

Polymerization
6.92 µM [6]

Pyridazinone Compounds in Cardiovascular
Disease
The pyridazinone core is present in several cardiovascular drugs and investigational agents,

primarily acting as vasodilators and antihypertensives.

Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs,

particularly PDE3 and PDE5, leads to increased levels of these second messengers, resulting

in vasodilation and other cardiovascular effects.[2]

Quantitative Data: PDE Inhibition
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Compound
Class

Specific
Compound

Target IC50 Reference

Pyrazolo[3,4-

d]pyridazinone
Compound 27 PDE5 34 nM [2]

2-phenyl-3,6-

pyridazinedione
Compound 28 PDE5 22 nM [2]

Pyrazolo[1',5':1,6

]pyrimido[4,5-

d]pyridazin-

4(3H)-one

5r PDE5 8.3 nM

Signaling Pathway: PDE Inhibition and Vasodilation

Adenylyl/Guanylyl
Cyclase cAMP/cGMP

 produces
ATP/GTP

 substrate for

PDE

 hydrolyzed by

PKA/PKG
 activates

AMP/GMP

Smooth Muscle
Relaxation

(Vasodilation)

Pyridazinone
Inhibitor

 inhibits

Click to download full resolution via product page

Caption: Pyridazinone-based PDE inhibitors increase cyclic nucleotide levels, leading to

vasodilation.

Direct Vasodilation and Angiotensin-Converting Enzyme
(ACE) Inhibition
Some pyridazinone derivatives exhibit direct vasodilatory effects or act as inhibitors of the

angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that

regulates blood pressure.[2]
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Quantitative Data: Vasodilation and ACE Inhibition

Compound
Class

Specific
Compound

Effect IC50 Reference

Dihydropyridazin

one amide
Compound 9 Vasodilation 0.051 µM [2]

N,O-dibenzyl

derivative
Compound 10 Vasodilation 35.3 µM [2]

Pyridazinone

derivative
Compound 20 ACE Inhibition 5.78 µg/mL [2]

Pyridazinone Compounds in Inflammatory Diseases
Pyridazinone derivatives have demonstrated significant anti-inflammatory properties through

various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and

phosphodiesterase 4 (PDE4).

Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an inducible enzyme responsible for the production of pro-inflammatory

prostaglandins. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects

with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Quantitative Data: COX-2 Inhibition
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Compound
Class

Specific
Compound

Target IC50 Reference

Pyridazinone

derivative
56a COX-2 0.11 µM

Pyridazinone

derivative
58a COX-2 0.24 µM

Pyridazinone

derivative
9a COX-2 15.50 nM

Pyridazinone

derivative
12 COX-2 17.10 nM

Pyridazinone

derivative
5a COX-2 0.77 µM

Pyridazinone

derivative
5f COX-2 1.89 µM

Signaling Pathway: COX-2 in Inflammation
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Caption: Selective inhibition of COX-2 by pyridazinone compounds reduces the production of

inflammatory prostaglandins.

Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is predominantly expressed in inflammatory and immune cells, where it regulates cAMP

levels. Inhibition of PDE4 elevates cAMP, leading to a downstream anti-inflammatory response.
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Quantitative Data: PDE4 Inhibition

Compound
Class

Specific
Compound

Target IC50 Reference

Indole-

pyridazinone
4ba PDE4B 251 nM

Pyrrolo[2,3-

d]pyridazinone
9e PDE4B 0.32 µM

Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the

therapeutic potential of pyridazinone compounds.

In Vitro Assays
Experimental Workflow: General In Vitro Enzyme Inhibition Assay
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Caption: A generalized workflow for conducting in vitro enzyme inhibition assays to determine

the potency of pyridazinone compounds.

These assays typically measure the ability of a compound to inhibit the phosphorylation of a

substrate by a specific kinase. Common formats include ELISA-based assays, fluorescence

resonance energy transfer (FRET) assays, and luminescence-based assays that quantify ATP

consumption.
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PDE activity is often measured using fluorescence polarization (FP) assays. In these assays, a

fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) is used as a substrate. Hydrolysis by

PDE and subsequent binding of the product to a binding agent results in a change in

fluorescence polarization, which is inhibited in the presence of a PDE inhibitor.

PARP activity can be assessed using colorimetric or fluorometric assays that measure the

incorporation of NAD+ into poly(ADP-ribose) chains on a histone substrate.

The effect of compounds on tubulin polymerization can be monitored by measuring the change

in turbidity (absorbance at 340 nm) of a purified tubulin solution over time. Inhibitors of

polymerization will reduce the rate and extent of the absorbance increase.

This is a high-throughput screening platform to evaluate the anticancer activity of compounds

against a panel of 60 human cancer cell lines. Cells are incubated with the test compound for

48 hours, and cell viability is typically assessed using the sulforhodamine B (SRB) assay, which

measures cellular protein content.

In Vivo Assays
This is a standard model for evaluating the anti-inflammatory activity of compounds.

Carrageenan is injected into the paw of a rodent, inducing an inflammatory response

characterized by edema. The test compound is administered prior to carrageenan injection,

and the reduction in paw volume is measured over time as an indicator of anti-inflammatory

efficacy.

To assess in vivo anticancer activity, human cancer cells are implanted into

immunocompromised mice. Once tumors are established, the animals are treated with the

pyridazinone compound, and tumor growth is monitored over time.

Conclusion
The pyridazinone scaffold represents a highly versatile platform for the development of novel

therapeutics targeting a diverse range of proteins. The compounds have demonstrated

significant potential in oncology, cardiovascular medicine, and the treatment of inflammatory

diseases. The data and methodologies presented in this guide are intended to serve as a

valuable resource for researchers and drug development professionals working to advance this

promising class of molecules into clinical applications. Further research and clinical trials are
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warranted to fully elucidate the therapeutic potential of pyridazinone derivatives.[2][7][8][9][10]

[11][12][13][14][15][16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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